2-Methyl-3-({1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one
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Overview
Description
2-Methyl-3-({1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of quinazolinones. This compound is characterized by its unique structure, which includes a quinazolinone core, a piperidine ring, and an oxazole moiety. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-({1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one involves multiple steps, each requiring specific reagents and conditions. One common synthetic route begins with the acylation of 2-amino-1-phenylethanone with acetyl chloride to form N-(2-oxo-2-phenylethyl)acetamide. This intermediate undergoes cyclodehydration in sulfuric acid to yield 2-methyl-5-phenyloxazole. Subsequent reactions involve sulfochlorination and treatment with aqueous ammonia to produce the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic route to maximize yield and minimize waste. This may include the use of one-pot reactions to combine multiple steps, thereby reducing the number of stages and the amount of acidic waste produced .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-({1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Scientific Research Applications
2-Methyl-3-({1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-3-({1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1,3-oxazole derivatives: These compounds share the oxazole moiety and exhibit similar biological activities.
Quinazolinone derivatives: Compounds with a quinazolinone core that have been studied for their pharmacological properties.
Piperidine-containing compounds: Molecules that include a piperidine ring and are known for their diverse biological activities.
Uniqueness
The uniqueness of 2-Methyl-3-({1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one lies in its combination of structural features, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C20H24N4O2 |
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Molecular Weight |
352.4 g/mol |
IUPAC Name |
2-methyl-3-[[1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one |
InChI |
InChI=1S/C20H24N4O2/c1-14-21-19-6-4-3-5-18(19)20(25)24(14)11-16-7-9-23(10-8-16)12-17-13-26-15(2)22-17/h3-6,13,16H,7-12H2,1-2H3 |
InChI Key |
DERJPSBZAKYATI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1CC3CCN(CC3)CC4=COC(=N4)C |
Origin of Product |
United States |
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